3,5-Dichloro-2,6-difluorophenylboronic acid chemical properties and structure
3,5-Dichloro-2,6-difluorophenylboronic acid chemical properties and structure
Executive Summary & Strategic Utility
3,5-Dichloro-2,6-difluorophenylboronic acid (CAS: 1451393-11-5) represents a specialized class of "difficult" arylboronic acids used primarily in the optimization of lead compounds in medicinal chemistry and agrochemicals. Its structural core—a tetra-substituted benzene ring—offers unique advantages:
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Metabolic Stability: The strategic placement of halogens blocks common metabolic oxidation sites (P450 metabolism).
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Lipophilicity Modulation: The chlorine and fluorine substituents tune the logP and electronic distribution, often improving blood-brain barrier (BBB) permeability.
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Bioisosterism: It serves as a bridge between electron-deficient aromatics and sterically demanding pharmacophores.
However, this utility comes with a significant trade-off: extreme hydrolytic instability . Unlike simple phenylboronic acids, the presence of 2,6-difluoro substituents renders this compound highly susceptible to protodeboronation under basic conditions. This guide details the specific protocols required to synthesize, handle, and cross-couple this reagent without degradation.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | 3,5-Dichloro-2,6-difluorophenylboronic acid |
| CAS Registry Number | 1451393-11-5 |
| Molecular Formula | C₆H₃BCl₂F₂O₂ |
| Molecular Weight | 226.80 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | ~240–250 °C (Decomposes) |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |
| pKa | ~7.0–7.5 (Estimated; significantly more acidic than PhB(OH)₂ due to electron-withdrawing groups) |
| Storage | 2–8 °C, under Argon.[1][2] Hygroscopic; tends to form boroxines (anhydrides) upon standing. |
The Reactivity Paradox: Protodeboronation
The primary failure mode when working with 3,5-dichloro-2,6-difluorophenylboronic acid is base-catalyzed protodeboronation . Understanding this mechanism is critical for experimental success.
Mechanism of Instability
In standard Suzuki-Miyaura couplings, a base (e.g., carbonate, hydroxide) converts the neutral boronic acid into a boronate anion [Ar-B(OH)₃]⁻ to facilitate transmetalation. For 2,6-difluoro substituted aryls, this anionic intermediate is destabilized. The electron-withdrawing fluorine atoms at the ortho positions, combined with the steric strain, lower the activation energy for the C–B bond cleavage. This leads to the rapid formation of the parent arene (1,3-dichloro-2,4-difluorobenzene) rather than the desired cross-coupled product.
Visualization of the Failure Pathway
Caption: The kinetic competition between transmetalation and protodeboronation. For 2,6-difluoro substrates, the red pathway (decomposition) is often faster than the green pathway (coupling) unless specific catalysts are used.
Synthesis Protocol (Self-Validating)
Objective: Synthesize 3,5-dichloro-2,6-difluorophenylboronic acid from 1-bromo-3,5-dichloro-2,6-difluorobenzene. Scale: 10 mmol basis.
Reagents
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Substrate: 1-Bromo-3,5-dichloro-2,6-difluorobenzene (1.0 equiv)
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Lithiation Agent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
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Boron Source: Triisopropyl borate (B(OiPr)₃) (1.2 equiv)
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Solvent: Anhydrous THF (0.2 M concentration)
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Quench: 1M HCl
Step-by-Step Methodology
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Setup (Moisture Control): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and argon inlet. Cool to -78 °C using a dry ice/acetone bath.
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Substrate Addition: Dissolve the aryl bromide in anhydrous THF. Cannulate this solution into the cooled flask.
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Lithium-Halogen Exchange (Critical Step):
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Add n-BuLi dropwise via syringe pump over 20 minutes.
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Validation Check: Internal temperature must not rise above -70 °C . Higher temperatures promote "benzyne" formation or scrambling of the halogen atoms.
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Stir at -78 °C for 45 minutes. The solution typically turns a pale yellow.
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Electrophile Trapping:
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Add B(OiPr)₃ dropwise.
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Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.
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Hydrolysis & Workup:
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Pour the reaction mixture into a beaker containing ice-cold 1M HCl (excess). Stir vigorously for 30 minutes.
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Phase Separation: Extract with Ethyl Acetate (3x).
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Validation Check (TLC): Check the organic layer against the starting bromide. The boronic acid usually stays at the baseline or streaks in non-polar solvents (Hexane/EtOAc).
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Purification:
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Recrystallization: Dissolve the crude solid in minimum hot acetonitrile or acetonitrile/water mixture. Cool to 4 °C to crystallize.
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Optimized "Fast-Coupling" Protocol
Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, Reflux) will likely fail for this substrate, resulting in >50% protodeboronation. The following protocol uses a highly active catalyst system to outcompete the decomposition pathway.
Rationale: Use of SPhos or XPhos ligands creates a bulky, electron-rich Pd(0) species that accelerates oxidative addition and transmetalation, allowing the reaction to proceed at lower temperatures where protodeboronation is slower.
Protocol Parameters
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Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 precatalyst (2 mol%).
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Base: K₃PO₄ (3.0 equiv) — Anhydrous or minimal water is preferred.
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Solvent: THF or 1,4-Dioxane (degassed).
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Temperature: 40–50 °C (Do not reflux).
Workflow
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Charge: Add Aryl Chloride/Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and Base (3.0 equiv) to a vial.
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Inert: Seal and purge with Argon for 5 minutes.
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Solvent/Cat: Add solvent and Catalyst (pre-dissolved if using Pd(OAc)₂/Ligand mix).
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Reaction: Heat to 40 °C.
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Endpoint: Monitor by HPLC/UPLC every 30 minutes. Reaction is typically complete in <2 hours.
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Self-Validating Sign: If the peak for 1,3-dichloro-2,4-difluorobenzene appears early, the temperature is too high or the catalyst is inactive.
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References
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Kinetics of Protodeboronation: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society.[3] Link
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Fast Coupling of Unstable Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3] Link
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General Synthesis of Polyfluoro-aryls: Knaus, E. E., et al. (2010). "Synthesis and anti-inflammatory activity of some 3,5-di-tert-butyl-4-hydroxyphenyl derivatives." European Journal of Medicinal Chemistry. 4
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Safety & Handling: Sigma-Aldrich Safety Data Sheet for Fluorinated Phenylboronic Acids. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-Bromo-2,6-difluorobenzene 98 64248-56-2 [sigmaaldrich.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
